molecular formula C12H18ClNO2 B3430732 Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride CAS No. 856570-94-0

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride

Cat. No.: B3430732
CAS No.: 856570-94-0
M. Wt: 243.73 g/mol
InChI Key: ONWAJBBMBVNQBF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride: is a chemical compound with significant interest in various scientific fields. It is an ester derivative of 2-amino-3-(4-methylphenyl)propanoic acid, commonly known as a phenylalanine derivative. This compound is often used in research due to its structural similarity to certain amino acids and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methylphenyl)propanoic acid. One common method includes:

    Esterification: The carboxylic acid group of 2-amino-3-(4-methylphenyl)propanoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Esterification: Using large reactors to mix the acid and ethanol under controlled temperatures and pressures.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

    Conversion to Hydrochloride: The purified ester is then converted to its hydrochloride form using gaseous or aqueous hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in mimicking amino acid behavior in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride exerts its effects is largely dependent on its structural similarity to amino acids. It can interact with various molecular targets, including:

    Enzymes: Acting as a substrate or inhibitor.

    Receptors: Binding to amino acid receptors and modulating their activity.

    Pathways: Influencing metabolic pathways involving amino acids.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-amino-3-phenylpropanoate Hydrochloride: Lacks the methyl group on the aromatic ring, leading to different biological activities.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity.

    2-Amino-3-(4-methylphenyl)propanoic Acid: The non-esterified form, which has different pharmacokinetic properties.

This compound’s uniqueness lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAJBBMBVNQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856570-94-0
Record name ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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